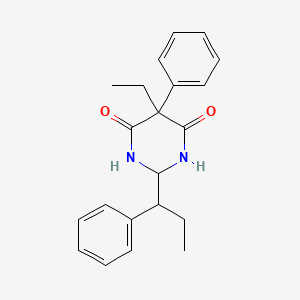![molecular formula C30H50N12O12S2 B563071 Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt CAS No. 100930-16-3](/img/structure/B563071.png)
Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt is a synthetic peptide derivative. This compound is known for its potent neuropeptide properties, which have selective effects on memory and related processes . It is a fragment of vasopressin, a peptide hormone that plays a crucial role in regulating various physiological functions, including water retention and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt can undergo various chemical reactions, including:
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties and activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used during SPPS to ensure selective reactions.
Major Products Formed
The major products formed from these reactions include the oxidized form with disulfide bonds and various substituted derivatives with altered biological activities .
Scientific Research Applications
Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to specific receptors in the brain, influencing neuropeptide signaling pathways. The primary molecular targets include vasopressin receptors, which are involved in regulating water retention, blood pressure, and memory processes . The binding of the peptide to these receptors triggers a cascade of intracellular events, leading to the observed physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pglu-gly-arg-phe amide acetate salt: Another neuropeptide with similar properties but different amino acid sequence.
4-phenylazobensyloxycarbonyl-pro-leu-gly-pro-d-arg: A synthetic peptide with distinct structural features and biological activities.
Uniqueness
Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt is unique due to its specific amino acid sequence and the presence of disulfide bonds, which contribute to its stability and biological activity . Its selective effects on memory and related processes make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
100930-16-3 |
|---|---|
Molecular Formula |
C30H50N12O12S2 |
Molecular Weight |
834.922 |
IUPAC Name |
acetic acid;(2R)-2-amino-3-[[(2R)-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-oxopropyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C28H46N12O10S2.C2H4O2/c29-13(27(49)50)11-51-52-12-17(39-24(46)16(9-19(30)41)38-23(45)15-5-6-21(43)36-15)26(48)40-8-2-4-18(40)25(47)37-14(3-1-7-34-28(32)33)22(44)35-10-20(31)42;1-2(3)4/h13-18H,1-12,29H2,(H2,30,41)(H2,31,42)(H,35,44)(H,36,43)(H,37,47)(H,38,45)(H,39,46)(H,49,50)(H4,32,33,34);1H3,(H,3,4)/t13-,14-,15-,16-,17-,18-;/m0./s1 |
InChI Key |
JCYUTVYWHXRGEB-ANMSZRTHSA-N |
SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CSSCC(C(=O)O)N)NC(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one](/img/structure/B562988.png)


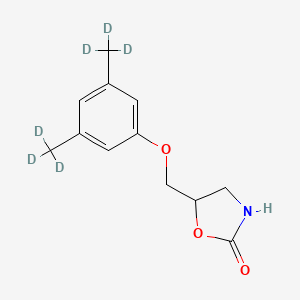


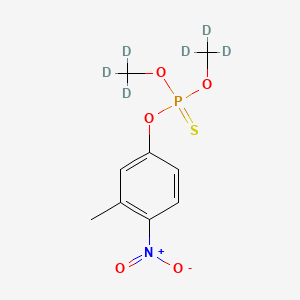
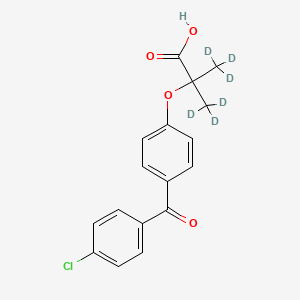

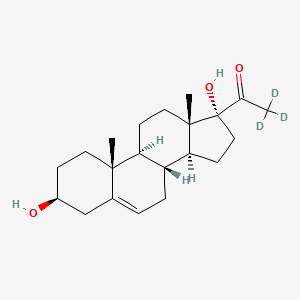
![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
